2-[(2-CHLOROPHENYL)AMINO]-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Overview
Description
2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound with a molecular formula of C18H21ClN4O . This compound is known for its unique structure, which includes a chlorophenyl group, a methylpiperazinyl group, and a bipyrimidinone core. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chlorophenyl amine: This step involves the reaction of 2-chloroaniline with appropriate reagents to form the chlorophenyl amine intermediate.
Coupling with methylpiperazine: The chlorophenyl amine is then reacted with 4-methylpiperazine under specific conditions to form the desired piperazinyl derivative.
Cyclization to form the bipyrimidinone core: The final step involves cyclization reactions to form the bipyrimidinone core, resulting in the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can be compared with other similar compounds, such as:
2-[(2-AMINO-4-CHLOROPHENYL)AMINO]PHENYL-(4-METHYL-1-PIPERAZINYL)METHANONE: This compound shares a similar structure but differs in the position and nature of the substituents.
4’-CHLORO-2-AMINO-BIPHENYL: This compound has a similar chlorophenyl group but lacks the piperazinyl and bipyrimidinone moieties.
The uniqueness of 2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloroanilino)-4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O/c1-13-14(12-22-20(23-13)28-9-7-27(2)8-10-28)17-11-18(29)26-19(25-17)24-16-6-4-3-5-15(16)21/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAORJFBWSJRMRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3Cl)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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